(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a unique combination of benzoxazole, piperidine, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, where piperidine reacts with suitable electrophiles.
Thiadiazole Formation: The thiadiazole ring is formed by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzoxazole, piperidine, and thiadiazole moieties using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the thiadiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds containing the benzoxazole ring, such as 2-(4-methylbenzoxazol-2-yl)phenol.
Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine-4-carboxylic acid.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is unique due to its combination of three distinct moieties, each contributing to its diverse pharmacological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-14(24-19-18-10)15(21)20-8-6-11(7-9-20)22-16-17-12-4-2-3-5-13(12)23-16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSOUUQPIINCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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